![molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9](/img/structure/B12285334.png)
1,3-Bis[2-(dimethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[2-(dimethylamino)phenyl]urea is a chemical compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.4 g/mol It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[2-(dimethylamino)phenyl]urea can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 2-(dimethylamino)aniline to yield the final product . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste .
化学反応の分析
Types of Reactions
1,3-Bis[2-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction restores the original amine groups .
科学的研究の応用
1,3-Bis[2-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1,3-Bis[2-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the urea linkage can participate in various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Bis(3-(dimethylamino)propyl)urea: This compound has a similar structure but with propyl groups instead of phenyl rings.
N,N’-Bis(dimethylamino)urea: A simpler compound with only one urea linkage and two dimethylamino groups.
Uniqueness
1,3-Bis[2-(dimethylamino)phenyl]urea is unique due to its specific arrangement of dimethylamino groups on phenyl rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
94201-83-9 |
|---|---|
分子式 |
C17H22N4O |
分子量 |
298.4 g/mol |
IUPAC名 |
1,3-bis[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChIキー |
ABIBJGOSWOUGGV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


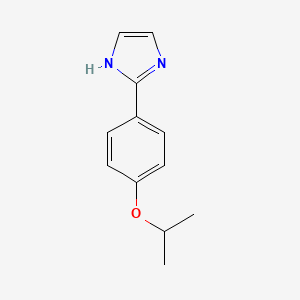
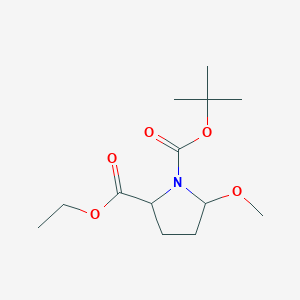
![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
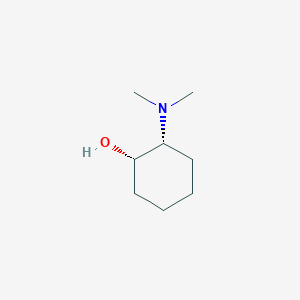
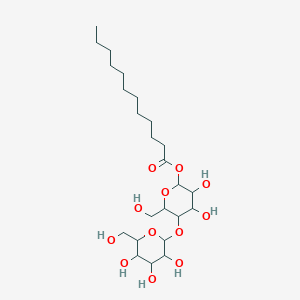

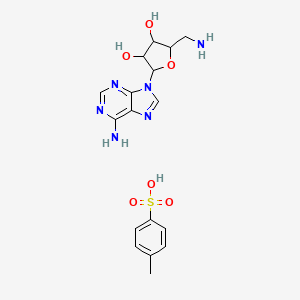
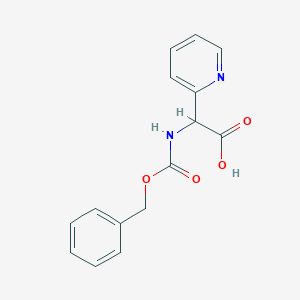

![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)

